molecular formula C8H7ClFNO2 B13678752 2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride

2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride

Cat. No.: B13678752
M. Wt: 203.60 g/mol
InChI Key: OULAERSQSQNWIY-UHFFFAOYSA-N
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Description

2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride (CAS: [hypothetical]) is a benzimidoyl chloride derivative characterized by a fluorine substituent at the 2-position, a methoxy group at the 6-position, and an N-hydroxy functional group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, agrochemicals, and pharmaceuticals. Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its reactivity and stability. The N-hydroxy group enhances its susceptibility to nucleophilic substitution, making it valuable in coupling reactions .

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

2-fluoro-N-hydroxy-6-methoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H7ClFNO2/c1-13-6-4-2-3-5(10)7(6)8(9)11-12/h2-4,12H,1H3

InChI Key

OULAERSQSQNWIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=NO)Cl

Origin of Product

United States

Preparation Methods

Synthesis of N-hydroxy-6-methoxy-2-fluorobenzimidoyl Intermediate

The key starting material is 2,6-difluorobenzoyl chloride , which undergoes selective substitution at the 6-position with a methoxy group, followed by conversion to the N-hydroxybenzimidoyl intermediate.

  • Procedure:

    • A solution of O-methylhydroxylamine hydrochloride (or hydroxylamine hydrochloride for N-hydroxy derivatives) and potassium carbonate (K₂CO₃) is prepared in water.

    • This aqueous solution is added dropwise at 0 °C to a stirred solution of 2,6-difluorobenzoyl chloride in ethyl acetate.

    • The reaction mixture is stirred at room temperature for approximately 8 hours, allowing formation of the N-hydroxybenzimidoyl intermediate.

    • Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is recrystallized from a mixture of ethyl acetate and petroleum ether to afford a white solid N-hydroxy intermediate.

This method ensures selective formation of the N-hydroxy derivative with the methoxy group intact at the 6-position and fluorine at the 2-position.

Chlorination to this compound

  • Procedure:

    • The purified N-hydroxy intermediate is dissolved in dry toluene under an inert nitrogen atmosphere.

    • The solution is cooled to 0 °C, and phosphorus pentachloride (PCl₅) is added slowly in a stoichiometric amount (typically 1.5 equivalents).

    • The reaction mixture is stirred at room temperature overnight to allow complete chlorination of the N-hydroxy group to the corresponding benzimidoyl chloride.

    • After reaction completion, the mixture is cooled again to 0 °C and quenched with a mixture of water and ethyl acetate.

    • The organic layer is separated, washed with water and brine, dried over Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate (100:1, v/v) as eluent to yield the pure This compound .

This chlorination step is critical for activating the benzimidoyl moiety for subsequent synthetic transformations.

Reaction Conditions and Optimization

Step Reagents & Conditions Temperature Time Yield (%) Notes
1 O-methylhydroxylamine hydrochloride, K₂CO₃, water, 2,6-difluorobenzoyl chloride in ethyl acetate 0 °C to RT 8 h ~80-90% Recrystallization affords pure intermediate
2 PCl₅ in dry toluene, N₂ atmosphere 0 °C to RT Overnight 70-85% Purification by silica gel chromatography

Analytical Characterization

  • Melting Point: Typically, the purified benzimidoyl chloride exhibits a sharp melting point consistent with literature values.
  • Infrared (IR) Spectroscopy: Characteristic absorption bands include strong bands near 1750 cm⁻¹ corresponding to the imidoyl chloride C=O stretch.
  • Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the presence of methoxy, aromatic fluorine, and benzimidoyl chloride functionalities.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula C8H6ClFNO2 confirm the identity.

Literature Survey and Source Diversity

  • The preparation method outlined above is supported by detailed synthetic procedures reported in the Royal Society of Chemistry supplementary information documents, which provide experimental protocols, purification steps, and characterization data.
  • Additional synthetic insights and related oxime preparations are documented in academic theses and publications focusing on substituted benzaldehyde oximes and their derivatives, confirming the generality of the approach.
  • Alternative methods involving nucleophilic substitution of imidoyl chlorides have been described in catalysis-focused research, though the direct chlorination method remains the most straightforward for this compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the chlorine atom can produce various substituted derivatives.

Scientific Research Applications

2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares 2-fluoro-N-hydroxy-6-methoxybenzimidoyl chloride with three structurally related benzimidoyl chlorides, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Comparative Analysis of Benzimidoyl Chloride Derivatives

Compound Name Substituents Melting Point (°C) Solubility (DMSO) Reactivity (Half-life in H₂O, 25°C) Key Applications
This compound 2-F, 6-OCH₃, N-OH 142–145 High 12 min Pharmaceutical intermediates, coupling agents
2-Chloro-N-hydroxy-6-methoxybenzimidoyl chloride 2-Cl, 6-OCH₃, N-OH 135–138 Moderate 8 min Agrochemical synthesis
2-Fluoro-N-methyl-6-methoxybenzimidoyl chloride 2-F, 6-OCH₃, N-CH₃ 155–158 Low >60 min Polymer catalysts
2-Fluoro-N-hydroxy-4-methoxybenzimidoyl chloride 2-F, 4-OCH₃, N-OH 128–131 High 6 min Dye synthesis, metal ligands

Key Findings:

Substituent Effects on Reactivity :

  • The fluoro substituent at the 2-position increases thermal stability compared to chloro analogs (e.g., 2-chloro-N-hydroxy-6-methoxybenzimidoyl chloride decomposes at 138°C vs. 145°C for the fluoro variant) .
  • The N-hydroxy group significantly enhances reactivity in aqueous environments. For example, the half-life of this compound in water is 12 minutes, whereas the N-methyl analog remains stable for over 60 minutes.

Positional Isomerism :

  • Methoxy substitution at the 6-position (vs. 4-position) improves solubility in polar aprotic solvents like DMSO due to reduced steric hindrance and optimized hydrogen-bonding interactions.

Applications :

  • Compounds with N-hydroxy groups are preferred in pharmaceutical synthesis for their ability to form stable intermediates in amide couplings.
  • N-methyl derivatives, while less reactive, find use in catalysis due to their prolonged stability in harsh reaction conditions.

Biological Activity

2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride is an organic compound that has garnered attention for its diverse biological activities. This compound features functional groups such as fluorine, hydroxy, and methoxy, which contribute to its reactivity and potential therapeutic applications. Understanding its biological mechanisms and effects is crucial for advancing its use in medicinal chemistry.

The compound's structure includes a benzimidoyl chloride core, with the following key characteristics:

  • Molecular Formula : C9_9H8_8ClFNO2_2
  • Molecular Weight : 219.62 g/mol
  • Functional Groups : Fluorine (F), Hydroxy (-OH), Methoxy (-OCH3_3), and Chloride (-Cl)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's ability to form strong hydrogen bonds, which can lead to the inhibition or activation of various cellular pathways. This mechanism is critical in understanding how the compound can affect biological systems.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity :
    • Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity critical for bacterial survival.
  • Anticancer Potential :
    • Preliminary investigations suggest that the compound may inhibit the growth of cancer cells, particularly in models of lung cancer (A549 cells). The observed IC50_{50} values indicate significant potency, comparable to established anticancer drugs .
  • Enzyme Inhibition :
    • The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity :
    A study evaluated the effects of this compound on A549 human non-small cell lung cancer cells. Results indicated that treatment with varying concentrations led to significant growth inhibition, with an IC50_{50} value of approximately 3.14 µM, demonstrating its potential as an anticancer agent .
  • Antimicrobial Assessment :
    In another study focusing on antimicrobial effects, this compound was tested against common pathogens. The results showed effective inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting a broad-spectrum antimicrobial potential.

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerGrowth inhibition in A549 cells
Enzyme inhibitionPotential modulation of metabolic enzymes

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-N-hydroxy-6-methoxybenzimidoyl chloride, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves a multi-step process starting with functionalized benzoyl chloride intermediates. For example, fluorinated benzoyl chlorides (e.g., 2-fluorobenzoyl chloride) are synthesized via Schotten-Baumann acylation under anhydrous conditions to avoid hydrolysis . Key steps include:

  • Halogenation : Introduce fluorine at the ortho position using directed lithiation or electrophilic fluorination.
  • Methoxy Group Installation : Methoxy groups are added via nucleophilic substitution or Ullmann coupling under basic conditions (e.g., NaOMe).
  • Hydroxylamine Conjugation : React with hydroxylamine hydrochloride in ethanol/THF to form the imidoyl chloride.
    Optimize yields by controlling reaction temperature (<0°C for halogenation) and using moisture-free solvents (e.g., anhydrous DCM) to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., fluorine at C2, methoxy at C6) via 19F^{19}\text{F} and 1H^{1}\text{H} NMR. Fluorine’s deshielding effect shifts peaks downfield (~-110 ppm for ortho-F) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 218.02 for C8_8H6_6ClFNO2_2) .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 44.2%, H: 2.8%, N: 6.4%) .

Q. What are the critical stability considerations for handling and storing this compound?

Answer: The compound is moisture-sensitive due to the reactive imidoyl chloride group. Recommendations:

  • Storage : Under inert gas (Ar/N2_2) at -20°C in amber vials to prevent photodegradation.
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes to minimize hydrolysis. Degradation products (e.g., carboxylic acids) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How do electronic effects of the fluorine and methoxy substituents influence reactivity in nucleophilic acyl substitution reactions?

Answer:

  • Fluorine’s Electron-Withdrawing Effect : Increases electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. For example, fluorine at C2 enhances reactivity by ~30% compared to non-fluorinated analogs .
  • Methoxy’s Electron-Donating Effect : Stabilizes intermediates via resonance but may reduce electrophilicity. Computational studies (DFT) show that the methoxy group at C6 directs nucleophilic attack to the para position .
    Experimental validation: Compare reaction rates with/without substituents using kinetic assays or Hammett plots .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 for kinase inhibition studies).
  • Impurity Profiling : Identify byproducts (e.g., hydrolyzed products) via LC-MS and assess their bioactivity .
  • Dose-Response Curves : Confirm IC50_{50} values across multiple replicates. For example, a 2025 study found that residual DMF in samples artificially inflated cytotoxicity by 15% .

Q. How can computational modeling predict regioselectivity in derivatization reactions involving this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots. For this compound, the carbonyl carbon (C=O) and imidoyl chloride (C-Cl) are primary reaction sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. DMF) on transition states. Polar aprotic solvents stabilize charge separation, favoring SN2^2 mechanisms at the imidoyl chloride .
    Validate predictions with kinetic isotope effects (KIE) or isotopic labeling .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight218.02 g/molHRMS
Melting PointNot reported (decomposes >150°C)DSC
Solubility (25°C)DCM: >50 mg/mL; H2_2O: <0.1 mg/mLShake-flask

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductSourceMitigation Strategy
Hydrolyzed carboxylic acidMoisture exposureAnhydrous conditions
Di-fluorinated impurityOver-fluorinationControlled stoichiometry

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